molecular formula C12H18N2O4 B6640718 rac-1-tert-butyl2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate

rac-1-tert-butyl2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate

Cat. No.: B6640718
M. Wt: 254.28 g/mol
InChI Key: KVJVGSUDWMVQKW-IUCAKERBSA-N
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Description

rac-1-tert-Butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound’s structure includes a pyrrolidine ring, a cyanide group, and two carboxylate groups, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-tert-butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Cyanide Group: The cyanide group can be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Protection and Deprotection Steps: Protecting groups such as tert-butyl groups are used to protect the carboxylate groups during the synthesis. These groups are later removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of rac-1-tert-butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

rac-1-tert-Butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyanide group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the cyanide group with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

rac-1-tert-Butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a potential lead compound for drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-tert-butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The cyanide group, in particular, can participate in nucleophilic attacks, while the carboxylate groups can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    rac-1-tert-Butyl 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate: Similar structure but with an amine group instead of a cyanide group.

    rac-1-tert-Butyl 2-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-1,2-dicarboxylate: Contains a bromine and methoxy group, offering different reactivity.

Uniqueness

rac-1-tert-Butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJVGSUDWMVQKW-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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